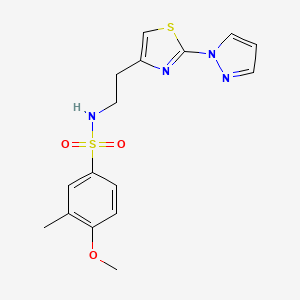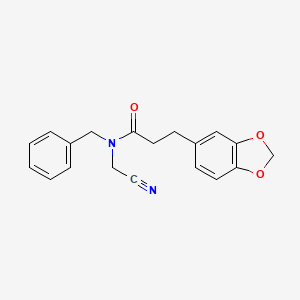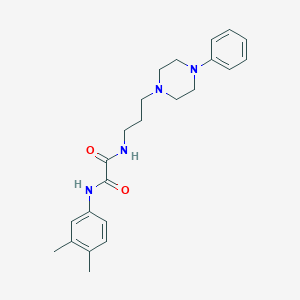![molecular formula C20H16FN3O3S B2640298 2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide CAS No. 891099-98-2](/img/structure/B2640298.png)
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide” is a chemical compound with the linear formula C26H24FNO3 . It has a molecular weight of 417.484 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
There is a paper that discusses the synthesis of novel impurities in this compound . The paper was authored by A. Appala Naidu and G. Veera Raghava Sharma from the Department of Chemistry, Institute of Technology, GITAM . The paper includes various figures showing the 1H NMR spectrum, ESI-MS spectrum, 13C NMR spectrum, and IR spectrum of several compounds .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . It has a molecular weight of 417.48 . The compound has a melting point of 196-198°C, a predicted boiling point of 631.4±55.0 °C, and a density of 1.211 . It is slightly soluble in chloroform (when heated), DMSO (when sonicated), and ethyl acetate .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis :
- The synthesis of novel thiopyrimidine derivatives, closely related to the compound , has been explored. These compounds have been characterized using techniques like NMR, IR, mass spectroscopy, and X-ray diffraction, providing insights into their molecular structures and conformational features (Stolarczyk et al., 2018).
Cytotoxic Activity Studies :
- Research on related pyrimidine derivatives has shown varying levels of cytotoxic activity against different cancer cell lines. This suggests potential applications in cancer research and drug development (Stolarczyk et al., 2018).
Potential Antipsychotic Applications :
- Studies on 2-phenylpyrroles as analogues of substituted benzamides have indicated their potential as antipsychotics. This research provides a foundation for exploring similar compounds, including 2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl derivatives, for their neurological applications (van Wijngaarden et al., 1987).
Exploring Nonlinear Optical Properties :
- The synthesis and computational studies of certain pyrimidine derivatives have been conducted to explore their nonlinear optical properties. This research hints at the potential for using structurally similar compounds in optical applications (Jayarajan et al., 2019).
Antiviral and Antibacterial Agents :
- Several 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidines, which are structurally similar, have been synthesized as potential inhibitors of thymidylate synthase. These compounds have shown promise as antitumor and antibacterial agents (Gangjee et al., 1996).
Use in Fluorescence Chemosensors :
- A phenoxazine-based fluorescent chemosensor has been developed for detecting ions like Cd2+ and CN−. The underlying structure and functional groups of this sensor can provide insights into the application of similar pyrimidine derivatives in sensing technologies (Ravichandiran et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 hazard pictogram, indicating that it may be harmful if swallowed (H302) . It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S/c1-24-19(27)16(18(26)23-15-5-3-2-4-6-15)11-22-20(24)28-12-17(25)13-7-9-14(21)10-8-13/h2-11H,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIAXJLVANYEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanoate](/img/structure/B2640216.png)



![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2640222.png)

methane](/img/structure/B2640224.png)






![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2640238.png)